1,3,5-O-Methylidyne-myo-inositol

Catalog No.
S1492631
CAS No.
98510-20-4
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-O-Methylidyne-myo-inositol

CAS Number

98510-20-4

Product Name

1,3,5-O-Methylidyne-myo-inositol

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H

InChI Key

WJJFNSGWGPSKAO-UHFFFAOYSA-N

SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

Synonyms

2,4,10-Trioxatricyclo[3.3.1.13,7]decane, myo-Inositol deriv.; myo-Inositol-1,3,5-orthoformate; myo-Inositol Monoorthoformate

Canonical SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O
  • Origin: Synthesized in a laboratory setting [].
  • Significance: Serves as a building block for the synthesis of more complex molecules, particularly inositol phosphates, which play crucial roles in cellular signaling pathways [].

Molecular Structure Analysis

1,3,5-O-Methylidyne-myo-inositol possesses a cyclic structure with six carbon atoms, ten hydrogen atoms, and six oxygen atoms. Three hydroxyl groups (OH) are attached to the carbon ring at positions 1, 3, and 5. A methylene bridge (CH2) connects the remaining three oxygen atoms, forming a cyclic acetal group (O-CH2-O) []. This structure gives the molecule a cage-like shape with distinct chemical properties compared to myo-inositol.


Chemical Reactions Analysis

  • Synthesis: There is limited information readily available on specific methods for synthesizing 1,3,5-O-Methylidyne-myo-inositol. However, general methods for synthesizing inositol orthoformates exist, which likely involve the reaction of myo-inositol with trimethyl orthoformate [].
  • Decomposition: The compound is expected to decompose at high temperatures, likely breaking down into myo-inositol and formaldehyde (HCHO) [].
  • Other Reactions: Due to the presence of the acetal group, 1,3,5-O-Methylidyne-myo-inositol might participate in hydrolysis reactions under acidic or basic conditions, converting back to myo-inositol and formaldehyde.

Physical And Chemical Properties Analysis

  • A white crystalline solid at room temperature [].
  • Soluble in polar solvents like water and methanol due to the presence of hydroxyl groups.
  • Relatively stable at room temperature but may decompose at elevated temperatures [].

1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].

XLogP3

-2.3

Wikipedia

Myo-Inositol monoorthoformate

Dates

Modify: 2023-08-15

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